2-(5-methylthiophen-3-yl)acetonitrile
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Overview
Description
2-(5-methylthiophen-3-yl)acetonitrile is an organic compound with the molecular formula C7H7NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a nitrile group attached to the acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(5-methylthiophen-3-yl)acetonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene. This intermediate can then undergo further reactions to introduce the nitrile group .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylthiophen-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophenes depending on the reagents used.
Scientific Research Applications
2-(5-methylthiophen-3-yl)acetonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-methylthiophen-3-yl)acetonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, though specific pathways would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-5-methylthiophene
- 2-ethyl-5-methylthiophene
- (5-methylthiophen-2-yl)glyoxal
Uniqueness
The nitrile group, in particular, allows for further functionalization and derivatization, making it a versatile building block in organic synthesis .
Properties
CAS No. |
1261747-82-3 |
---|---|
Molecular Formula |
C7H7NS |
Molecular Weight |
137.2 |
Purity |
0 |
Origin of Product |
United States |
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